2-(4-Cyanophenyl)-3'-iodoacetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Cyanophenyl)-3’-iodoacetophenone is an organic compound that features both a cyanophenyl and an iodoacetophenone moiety
Preparation Methods
The synthesis of 2-(4-Cyanophenyl)-3’-iodoacetophenone can be achieved through several routes. One common method involves the iodination of 2-(4-cyanophenyl)acetophenone. This process typically uses iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the acetophenone ring.
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of microwave-assisted synthesis to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
2-(4-Cyanophenyl)-3’-iodoacetophenone can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions. Common reagents for these reactions include organometallic compounds and halide salts.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, where the cyanophenyl group can be modified under specific conditions.
Coupling Reactions: The presence of the iodine atom makes this compound suitable for coupling reactions, such as Suzuki or Heck reactions, which are commonly used in the formation of carbon-carbon bonds.
Scientific Research Applications
2-(4-Cyanophenyl)-3’-iodoacetophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: The compound can be used in the development of pharmaceuticals, particularly in the synthesis of molecules with potential biological activity.
Industry: It is utilized in the production of various chemicals and materials, including dyes and polymers
Mechanism of Action
The mechanism of action of 2-(4-Cyanophenyl)-3’-iodoacetophenone involves its reactivity towards nucleophiles and electrophiles. The iodine atom serves as a leaving group in substitution reactions, facilitating the formation of new bonds. The cyanophenyl group can interact with various molecular targets, potentially influencing biological pathways and processes .
Comparison with Similar Compounds
Similar compounds to 2-(4-Cyanophenyl)-3’-iodoacetophenone include:
2-(4-Cyanophenyl)acetophenone: Lacks the iodine atom, making it less reactive in substitution and coupling reactions.
3-Iodoacetophenone: Does not have the cyanophenyl group, limiting its applications in certain synthetic routes.
4-Cyanophenylacetic acid: Used in different contexts, primarily in organic synthesis and pharmaceuticals
The uniqueness of 2-(4-Cyanophenyl)-3’-iodoacetophenone lies in its dual functional groups, which provide a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
4-[2-(3-iodophenyl)-2-oxoethyl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10INO/c16-14-3-1-2-13(9-14)15(18)8-11-4-6-12(10-17)7-5-11/h1-7,9H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIRGKMPNXIDIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)CC2=CC=C(C=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10INO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642329 |
Source
|
Record name | 4-[2-(3-Iodophenyl)-2-oxoethyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146653-53-4 |
Source
|
Record name | 4-[2-(3-Iodophenyl)-2-oxoethyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.